An In-depth Technical Guide on the Core Basic Properties of 4-(Methylamino)pyridine
An In-depth Technical Guide on the Core Basic Properties of 4-(Methylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental basic properties of 4-(Methylamino)pyridine (4-MAMP). It includes key physicochemical data, detailed experimental protocols for property determination, and visual representations of its chemical behavior and experimental workflows. This document is intended to serve as a practical resource for professionals in research and drug development.
Physicochemical Properties
4-(Methylamino)pyridine is a derivative of pyridine (B92270) with a methylamino group at the 4-position. This substitution significantly influences its basicity and nucleophilicity compared to the parent pyridine molecule. Its properties are crucial for applications in organic synthesis and as a fragment in medicinal chemistry.
The core physicochemical properties of 4-(Methylamino)pyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Notes | Citations |
| Molecular Formula | C₆H₈N₂ | - | - | [1][2][3] |
| Molecular Weight | 108.14 | g/mol | - | [1][3] |
| pKa of Conjugate Acid | 9.65 | - | at 20 °C | [2] |
| Melting Point | 124 - 125 | °C | (lit.) | [2][4][5] |
| Boiling Point | 213.3 | °C | at 760 mmHg | [2] |
| 100 | °C | at 0.1 mmHg (lit.) | [4][5] | |
| Appearance | Solid | - | - | |
| LogP | 1.19630 | - | Calculated | [2] |
| Density | 1.059 | g/cm³ | - | [2] |
4-(Methylamino)pyridine exhibits good solubility in a range of common laboratory solvents.
| Solvent | Solubility | Citations |
| Water | Soluble | [1][2][5] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [1][2][5] |
| Acetone | Soluble | [1][2][5] |
| Benzene | Soluble | [1][2][5] |
| Ether | Soluble | [1][2][5] |
Basicity and Chemical Behavior
The basicity of 4-(Methylamino)pyridine is a defining characteristic. The electron-donating methylamino group at the para-position increases the electron density on the pyridine ring nitrogen, making it significantly more basic (pKa of conjugate acid = 9.65) than pyridine itself (pKa of conjugate acid ≈ 5.2).[2][6] This enhanced basicity and nucleophilicity are key to its function as a catalyst in organic synthesis.[1]
The protonation equilibrium occurs at the pyridine ring nitrogen, which is the more basic site. The lone pair on the exocyclic nitrogen is involved in resonance with the aromatic ring, which decreases its basicity while increasing the basicity of the ring nitrogen.[6]
Similar to the well-known 4-(Dimethylamino)pyridine (DMAP), 4-MAMP functions as a highly effective nucleophilic catalyst, particularly in acylation and esterification reactions.[1][7] The catalytic cycle typically involves the initial attack of the nucleophilic pyridine nitrogen on the electrophilic acyl source (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a weakly nucleophilic alcohol or amine to yield the acylated product and regenerate the catalyst.
Experimental Protocols
Standardized protocols are essential for obtaining reliable and reproducible data. The following sections detail common methodologies for determining pKa and thermodynamic solubility.
This method relies on the change in the chemical shift of protons on the pyridine ring as the pH of the solution is varied.[8][9] The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated species.
Methodology:
-
Sample Preparation: Prepare a solution of 4-(Methylamino)pyridine in D₂O. Add an internal standard, such as tetramethylammonium (B1211777) iodide, that is insensitive to pH changes.[8]
-
pH Adjustment: Divide the solution into several NMR tubes. Adjust the pD (pH in D₂O) of each sample to a different value across a range of approximately 4 pH units centered around the expected pKa (e.g., pD 7.5 to 11.5). Use dilute DCl and NaOD solutions for adjustment.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.[8]
-
Data Analysis:
-
Identify a proton on the aromatic ring whose chemical shift (δ) changes significantly with pD.
-
Plot the chemical shift (δ) versus the measured pD. The resulting data should form a sigmoidal curve.
-
The pKa is the pD value at the inflection point of the curve, where the chemical shift is exactly halfway between the chemical shift of the fully protonated form (δ_BH⁺) and the fully deprotonated form (δ_B).
-
The pKa can be calculated for each point using the Henderson-Hasselbalch-type equation: pKa = pD + log[(δ - δ_B) / (δ_BH⁺ - δ)].[8]
-
The shake-flask method is the gold standard for determining equilibrium solubility, representing the saturation point of a compound in a solvent under stable conditions.[10][11]
Methodology:
-
Preparation: Add an excess amount of solid 4-(Methylamino)pyridine to vials containing a precise volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 are recommended for biopharmaceutical classification).[10] An excess of solid material is necessary to ensure that equilibrium is established with the undissolved solid.[11]
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by high-speed centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11][12]
-
Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate. Determine the concentration of the dissolved 4-(Methylamino)pyridine using a validated analytical method, such as HPLC-UV.[12][13]
-
Data Reporting: The solubility is reported as the mean of at least three replicate determinations in units of mg/mL or µg/mL, and can also be converted to molarity (µM).[10]
References
- 1. 4-(Methylamino)pyridine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-(Methylamino)pyridine | C6H8N2 | CID 123098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylaminopyridine | CAS#:1121-58-0 | Chemsrc [chemsrc.com]
- 5. N-Methyl-4-pyridinamine | 1121-58-0 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. who.int [who.int]
- 11. benchchem.com [benchchem.com]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. pharmatutor.org [pharmatutor.org]



